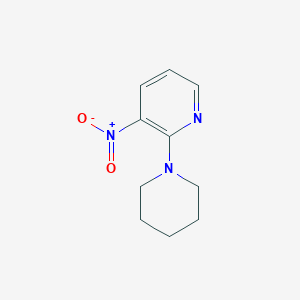

3-Nitro-2-(piperidin-1-YL)pyridine

Description

Properties

IUPAC Name |

3-nitro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBDHAOGBMKWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345529 | |

| Record name | 3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26930-71-2 | |

| Record name | 3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Approaches

Strategies for Direct Synthesis of the Pyridine (B92270) Scaffold with Substituents

Directly constructing a pyridine ring with the precise 2-piperidyl and 3-nitro substitution pattern is complex and less common than functionalizing a simpler pyridine derivative. nih.gov Classical methods like the Hantzsch and Chichibabin syntheses involve amine condensations with carbonyl compounds, which impose limitations on the achievable substitution patterns. nih.govrsc.org Modern approaches often utilize transition-metal-catalyzed cross-coupling reactions to build highly substituted pyridines, but the synthesis of 3-Nitro-2-(piperidin-1-yl)pyridine typically relies on a functionalization strategy. nih.gov

Due to the electron-withdrawing nature of the ring nitrogen, the pyridine molecule is deactivated towards electrophilic aromatic substitution. nih.gov Consequently, nitration requires harsh reaction conditions and typically directs the incoming nitro group to the C-3 position. nih.gov However, the presence of activating groups, such as an amino group, can significantly influence the regiochemical outcome of the reaction.

One of the most pertinent starting materials for the synthesis of the target compound is 2-aminopyridine (B139424). The nitration of 2-aminopyridine is a critical step, yielding 2-amino-3-nitropyridine (B1266227) as a key intermediate. However, this reaction is often complicated by the formation of the isomeric product, 2-amino-5-nitropyridine (B18323), which is frequently the major product. sapub.orgorgsyn.org The separation of these isomers can be a tedious process. orgsyn.org

The mechanism of pyridine nitration can be intricate. The reaction of pyridine with nitrating agents like dinitrogen pentoxide can lead to the formation of an N-nitropyridinium salt intermediate. pnas.orgntnu.no This intermediate is highly reactive and can undergo rearrangement to introduce the nitro group onto the carbon framework of the ring. One proposed mechanism involves the migration of the nitro group from the nitrogen atom to the β-carbon (C-3) via a nih.govsapub.org sigmatropic shift. ntnu.no

In the case of 2-aminopyridine nitration, the reaction proceeds through a different intermediate, 2-nitraminopyridine. This species is considered the kinetic product, forming at temperatures below 40°C when the nitronium ion reacts at the exocyclic amino nitrogen. sapub.org When this 2-nitraminopyridine is dissolved in sulfuric acid and heated to 50°C or higher, it rearranges to form the ring-nitrated thermodynamic products: 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. sapub.org Experimental evidence from crossover experiments suggests that this rearrangement in a strong acidic medium is an intermolecular process, rather than a cyclic intramolecular shift. sapub.orgresearchgate.net This involves the dissociation of the protonated nitramine to regenerate a 2-aminopyridine molecule and a nitronium ion, which then proceeds with electrophilic aromatic substitution on the ring. sapub.org

Controlling the position of nitration is a significant challenge in pyridine chemistry. acs.orgnih.govacs.org While direct nitration of unsubstituted pyridine favors the 3-position, the presence of an amino group at the 2-position directs the incoming nitro group to the 3- and 5-positions. The regioselectivity is governed not by steric hindrance, but by "electric hindrance," which involves repulsion between positive charges in the reaction intermediate, favoring the formation of the 5-nitro isomer. sapub.orgresearchgate.net

To achieve higher selectivity for the desired 3-nitro isomer, specific protocols have been developed. One effective method involves modifying the starting material to control the directing effects. For instance, a process starting with 3-aminopyridine (B143674) involves its conversion to N,N'-di-(3-pyridyl)-urea. This intermediate, when nitrated with a mixture of nitric and sulfuric acid, undergoes highly selective nitration at the 2-position of both pyridine rings. Subsequent hydrolysis yields 2-nitro-3-aminopyridine. google.com This method provides high yields (over 90%) and is readily controllable. google.com

For pyridine itself, newer protocols have emerged for achieving meta-nitration with high regioselectivity. These often involve a dearomatization-rearomatization strategy, using reagents like tert-butyl nitrite (B80452) (TBN) to generate an NO₂ radical source. acs.orgacs.org

Table 1: Comparison of Nitration Protocols for Pyridine Derivatives

| Starting Material | Nitrating Agent(s) | Key Intermediate(s) | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| 2-Aminopyridine | HNO₃/H₂SO₄ | 2-Nitraminopyridine | 2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine | sapub.org, orgsyn.org |

| Pyridine | N₂O₅ then HSO₃⁻ | N-Nitropyridinium salt | 3-Nitropyridine (B142982) | ntnu.no |

| 3-Aminopyridine | 1. Urea 2. HNO₃/H₂SO₄ 3. Hydrolysis | N,N'-di-(3-pyridyl)-urea, N,N'-di-(2-nitro-3-pyridyl)-urea | 2-Nitro-3-aminopyridine | google.com |

| Pyridine Derivatives | TBN, TEMPO, O₂ | Oxazino pyridine | meta-Nitrated pyridines | acs.org |

The second crucial step in the synthesis is the installation of the piperidine (B6355638) ring. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a leaving group on the nitrated pyridine ring is displaced by the piperidine nucleophile. researchgate.netnih.gov

The most common substrates for this transformation are 2-halo-3-nitropyridines, such as 2-chloro-3-nitropyridine (B167233) or 2-bromo-3-nitropyridine. The electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring towards nucleophilic attack, particularly at the C-2 and C-6 positions. acs.orgacs.orgnih.gov Piperidine, acting as a nucleophile, attacks the carbon atom bearing the halogen, leading to the formation of a Meisenheimer-type intermediate. Subsequent loss of the halide ion restores the aromaticity of the ring and yields the final product, this compound. acs.orgnih.gov

The reactivity of the halogen leaving group typically follows the order F > Cl ≈ Br > I, which is characteristic of SNAr reactions where the initial addition of the nucleophile is the rate-determining step. nih.gov The presence of the activating nitro group is essential, as 2-halopyridines without such groups are significantly less reactive towards nucleophiles. researchgate.net

The amination of halogenated nitropyridines with piperidine can be performed under various conditions, both with and without a catalyst.

Uncatalyzed SNAr reactions can be achieved, though they may require elevated temperatures. researchgate.net The use of microwave irradiation has been shown to be highly effective, promoting the reaction and allowing for significantly shorter reaction times (e.g., 30-120 minutes) and the avoidance of harsh conditions or expensive metal catalysts. researchgate.net

Alternatively, transition metal-catalyzed cross-coupling reactions are widely employed to facilitate this C-N bond formation. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a powerful method for coupling amines with aryl halides. nih.govntu.edu.sg For the coupling of secondary amines like piperidine with 3-halo-2-aminopyridine derivatives, specific palladium precatalysts derived from ligands such as RuPhos and BrettPhos have proven to be exceptionally efficient. nih.gov Copper-catalyzed aminations also provide a viable route. researchgate.net The optimization of these reactions typically involves screening various catalysts, ligands, bases (such as potassium carbonate or lithium bis(trimethylsilyl)amide), and solvents (like dimethylformamide or tetrahydrofuran) to maximize the yield of this compound. nih.govacs.org

Table 2: Selected Reaction Conditions for Amination of Halonitropyridines with Piperidine

| Substrate | Catalyst/Promoter | Base | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | None | None | None (neat) or DMSO | 130-150°C, Microwave | 2-(Piperidin-1-yl)pyridine | researchgate.net |

| 3-Bromo-2-aminopyridine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65°C | 2-Amino-3-(piperidin-1-yl)pyridine | nih.gov |

| 2-Halopyridine | None | DBU | DMSO | Heat | N-vinyl pyridine-2-thione (side reaction) | nih.gov |

| Halogenated azaazulenes | None | Piperidine | Piperidine (solvent) | 100-120°C | Diamino derivatives | sapub.org |

Multicomponent Reaction Approaches to Pyridine and Piperidine Ring Construction

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted pyridine rings, which are precursors to the target molecule. bohrium.com These reactions are advantageous due to their atom economy, operational simplicity, and the ability to generate structural diversity in a single step. bohrium.com

Several MCR strategies have been developed for pyridine synthesis:

Hantzsch Dihydropyridine Synthesis: This classical method and its variations can be employed to construct the pyridine ring, which can then be further functionalized. rsc.org

[4+2] Cycloadditions: These reactions, involving 2-azadienes, are a key approach for pyridine synthesis. rsc.org A three-component synthesis has been developed using a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes for subsequent Diels-Alder reactions, providing rapid access to diverse pyridine structures. rsc.org

Base-Catalyzed Three-Component Reaction: A metal-free, one-pot reaction of ynals, isocyanates, and amines or alcohols can produce highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org

Zinc-Catalyzed Synthesis: An air-stable Zn(II)-catalyst can be used in a solvent-free, three-component coupling of primary and secondary alcohols with ammonium (B1175870) acetate (B1210297) to yield a wide variety of unsymmetrical 2,4,6-substituted pyridines. bohrium.com

These MCRs provide a versatile toolkit for accessing substituted pyridines that can serve as key intermediates in the synthesis of this compound.

Precursor-Based Derivatization Strategies

This approach focuses on the modification of pre-existing nitropyridine or piperidine-substituted pyridine scaffolds to introduce the desired functional groups.

Functionalization of Pre-existing Nitropyridine Scaffolds

The introduction of a piperidine moiety onto a nitropyridine ring is a common strategy. This is often achieved through nucleophilic substitution reactions, where the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings like nitropyridines. acs.orgnih.gov This reaction allows for the formal substitution of a hydrogen atom with a nucleophile. In the context of synthesizing this compound, a VNS approach would involve the reaction of a 3-nitropyridine derivative with a piperidine-based nucleophile that has a leaving group on the nitrogen atom. psu.edu

The general mechanism of VNS involves the addition of the carbanion to the nitroarene, forming a Meisenheimer-type adduct. nih.gov This is followed by a base-induced β-elimination of the leaving group from the nucleophile, leading to the alkylated product. nih.gov VNS reactions have been successfully applied to various nitropyridines, including 2-, 3-, and 4-nitropyridines. organic-chemistry.org For 3-nitropyridine, VNS reactions typically result in a mixture of ortho and para substituted products. organic-chemistry.org

A study on the alkylation of nitropyridines via VNS using sulfonyl-stabilized carbanions revealed that the reaction proceeds via the formation of a Meisenheimer-type adduct followed by base-induced β-elimination of sulfinic acid. acs.orgnih.gov The success of the elimination step is dependent on the ability of the alkyl substituent and the adjacent nitro group to achieve a planar conformation for effective stabilization of the resulting anion. acs.orgnih.gov

Oxidative amination provides another route to introduce an amino group, which can be a precursor to the piperidine moiety, onto a nitropyridine ring. One method involves the reaction of 3-nitropyridine with ammonia (B1221849) or alkylamines in the presence of an oxidizing agent like potassium permanganate (B83412) (KMnO4). researchgate.netresearchgate.net This reaction demonstrates high regioselectivity, with substitution occurring at the position para to the nitro group. researchgate.netresearchgate.net For instance, the reaction of 3-nitropyridine with ammonia yields 2-amino-5-nitropyridine. researchgate.net

A more recent development in this area is an oxidative amination process for converting cyclopentenones into pyridones. chemrxiv.org This one-pot reaction involves the in-situ formation of a silyl (B83357) enol ether, followed by the introduction of a nitrogen atom and subsequent aromatization to yield pyridones. chemrxiv.org While this method produces pyridones, these can be valuable intermediates for further functionalization to obtain the desired this compound.

Chemical Transformations of Piperidine-Substituted Pyridine Intermediates

Once a piperidine ring is attached to the pyridine scaffold, further modifications can be made to the piperidine ring itself.

The functionalization of a pre-existing piperidine ring is a common strategy in medicinal chemistry to fine-tune the properties of a molecule. nih.gov The introduction of substituents on the piperidine ring can significantly impact the biological activity of the compound. thieme-connect.comresearchgate.net

For instance, in a series of GLP-1R agonists, the position of the substituent on the piperidine ring was found to be crucial for its activity. thieme-connect.com A substituent at the 4-position of the piperidine ring resulted in poor potentiation, whereas a morpholine-1-methyl substituent at the 3-position significantly increased the potentiation. thieme-connect.com

Various synthetic methods can be employed to modify the piperidine ring, including:

Alkylation: Introducing alkyl groups at different positions of the piperidine ring.

Acylation: Adding acyl groups to the piperidine nitrogen or carbon atoms.

Cyclization: Forming fused ring systems with the piperidine ring. researchgate.net

These modifications allow for the synthesis of a diverse library of this compound derivatives with potentially enhanced properties.

Reactions at Other Positions of the Pyridine Nucleus

The pyridine nucleus of this compound, while substituted at the 2 and 3-positions, remains amenable to further functionalization at the 4, 5, and 6-positions. The electronic nature of the substituents already present—the electron-donating piperidinyl group and the electron-withdrawing nitro group—plays a crucial role in directing the regioselectivity of subsequent reactions. The strong electron-withdrawing effect of the nitro group at the 3-position significantly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (the 2, 4, and 6-positions).

The primary pathway for the introduction of new substituents at the C4 and C6 positions of the this compound ring is through nucleophilic aromatic substitution (SNAr) reactions. This includes direct displacement of a leaving group, if present, or more commonly, through processes like Vicarious Nucleophilic Substitution (VNS) of hydrogen.

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. scispace.comnih.gov This reaction allows for the introduction of a variety of substituents, including amino and alkyl groups, at positions activated by the nitro group, without the need for a pre-existing leaving group. For 3-nitropyridine systems, VNS reactions typically occur at the C2, C4, and C6 positions. Given that the C2 position in the target molecule is already occupied by a piperidinyl group, VNS reactions would be expected to proceed at the C4 and C6 positions.

The introduction of an amino group at the C6 position (para to the nitro group) of 3-nitropyridines via VNS has been well-documented. ntnu.norsc.org This transformation is typically achieved using aminating agents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base. rsc.org The reaction proceeds with high regioselectivity for the position para to the nitro group. scispace.comntnu.no

An alternative method for selective amination is oxidative amination. For instance, reacting 3-nitropyridine with ammonia in the presence of an oxidizing agent like potassium permanganate can lead to the formation of 2-amino-5-nitropyridine, which corresponds to substitution at a position ortho to the nitro group. ntnu.no However, for this compound, the C6 position is the most likely site for amination via VNS.

Table 1: Examples of Vicarious Nucleophilic Amination of 3-Nitropyridines

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 3-Nitropyridine | Hydroxylamine, KOH | 2-Amino-5-nitropyridine | Moderate | rsc.org |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole, KOH | 2-Amino-5-nitropyridine | Good | rsc.org |

| 3-Nitropyridine | NH₃, KMnO₄, DMSO/H₂O | 2-Amino-5-nitropyridine | 66 | ntnu.no |

Note: The table presents data for the general 3-nitropyridine system as direct data for this compound is not available.

Similar to amination, alkyl groups can be introduced at the C4 and C6 positions of the 3-nitropyridine ring system through VNS reactions. nih.govrsc.org Carbanions generated from compounds with an α-leaving group, such as α-halocarboxylates or sulfones, can act as nucleophiles. nih.govrsc.org The reaction of 3-nitropyridine and 4-substituted-3-nitropyridines with reagents like chloroform, methyl chloroacetate, and ethyl 2-chloropropionate under VNS conditions has been shown to yield products substituted at the ortho or para positions to the nitro group. rsc.org

In the context of this compound, alkylation would be anticipated at the C4 and C6 positions. The regioselectivity between these two positions would likely be influenced by the steric hindrance imposed by the piperidinyl group at C2 and any potential directing effects.

Table 2: Examples of Vicarious Nucleophilic Alkylation of 3-Nitropyridines

| Starting Material | Reagent | Product(s) | Yield (%) | Reference |

| 3-Nitropyridine | Chloroform, KOH | 4-(Dichloromethyl)-3-nitropyridine and 2-(Dichloromethyl)-3-nitropyridine | Good | rsc.org |

| 3-Nitropyridine | Methyl chloroacetate, KOH | Methyl (3-nitro-4-pyridinyl)acetate and Methyl (3-nitro-2-pyridinyl)acetate | Good | rsc.org |

| Potassium 5-nitropyridine-2-sulfonate | Methyl chloroacetate, KOH | Methyl (5-nitro-2-sulfonato-4-pyridinyl)acetate | - | rsc.org |

Note: The table presents data for analogous 3-nitropyridine systems as direct data for this compound is not available.

Substitution at the C5-Position

The C5-position of the this compound ring is meta to the nitro group and is therefore less activated towards nucleophilic attack. Reactions at this position are less common. However, if a suitable leaving group is present at the C5 position, nucleophilic aromatic substitution could potentially occur. For instance, studies on 2-methyl-3-nitro-5-halopyridines have shown that the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles, indicating the relative reactivity of different positions. nih.gov While this doesn't directly involve substitution at C5, it highlights the interplay of substituents in directing reactivity.

Reactivity and Reaction Mechanisms

Electronic Effects and Reactivity of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-Nitro-2-(piperidin-1-YL)pyridine is significantly influenced by the electronic properties of its substituents and the inherent characteristics of the pyridine nucleus. The nitrogen heteroatom makes the pyridine ring electron-deficient compared to benzene (B151609). This deficiency is further modulated by the attached nitro and piperidinyl groups.

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing inductive effect of the nitrogen atom. This effect reduces the electron density of the ring, making it less attractive to electrophiles. brainly.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further increases its electron-withdrawing capacity and deactivates the ring more strongly.

The presence of a nitro group (–NO₂) at the C-3 position drastically exacerbates this deactivation. The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a negative resonance effect (-M). brainly.com It pulls electron density away from the pyridine ring, making the ring significantly more electron-deficient and thus highly unreactive towards electrophilic attack. brainly.com In substituted pyridines, deactivating groups like the nitro group direct incoming electrophiles to the meta position. pearson.com

Conversely, the electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). brainly.com The nitro group's strong electron-withdrawing properties stabilize the negatively charged intermediate (a Meisenheimer-type adduct) formed during the attack of a nucleophile, thereby lowering the activation energy for the reaction. stackexchange.comacs.org This activation is a key feature of the reactivity of nitropyridines. ntnu.nonih.gov

In the pyridine ring, nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C-2, C-6, and C-4). stackexchange.comquora.com This regioselectivity is due to the superior stability of the anionic intermediate formed upon nucleophilic attack at these positions. When a nucleophile attacks at the C-2 or C-4 position, one of the resulting resonance structures places the negative charge directly on the electronegative nitrogen atom. stackexchange.comquora.com This is a significantly more stable arrangement compared to the intermediate formed from an attack at the C-3 or C-5 position, where the negative charge is distributed only among the carbon atoms. stackexchange.com Therefore, the transition state leading to C-2 or C-4 substitution is lower in energy, and these reactions proceed more readily.

| Position of Attack | Intermediate Stability | Reason for Stability/Instability | Favored/Disfavored |

|---|---|---|---|

| C-2 / C-6 | High | Negative charge can be delocalized onto the electronegative nitrogen atom in one resonance structure. stackexchange.com | Favored |

| C-4 | High | Negative charge can be delocalized onto the electronegative nitrogen atom in one resonance structure. stackexchange.com | Favored |

| C-3 / C-5 | Low | Negative charge is delocalized only over carbon atoms; no resonance structure places the charge on nitrogen. stackexchange.com | Disfavored |

Nitro Group (at C-3): As a powerful electron-withdrawing group, the nitro group activates the ring for nucleophilic attack. It particularly activates the positions ortho and para to it. In this case, it strongly activates the C-2, C-4, and C-6 positions.

Piperidine (B6355638) Group (at C-2): The piperidine group is an amino substituent, which is typically an electron-donating group through resonance (+M) and electron-withdrawing through induction (-I). In the context of nucleophilic substitution, its primary role is often as a leaving group if the reaction conditions are suitable, or it can influence the regioselectivity of further substitutions.

The combined effect of the pyridine nitrogen and the C-3 nitro group makes the C-2 and C-4 positions highly electrophilic. The presence of the piperidine group at C-2 makes this position a prime target for nucleophilic substitution, where the piperidine moiety can potentially act as a leaving group. For instance, in the related compound 2-chloro-3-nitropyridine (B167233), the presence of the nitro group at the 3-position makes the C-2 position a strong electrophilic center, facilitating the attack of nucleophiles like piperazine (B1678402) to displace the chloride. nih.gov

Activation Towards Nucleophilic Substitution

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, with reduction being the most common and synthetically useful pathway.

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, most notably providing a route to primary amines. wikipedia.orgncert.nic.in The specific product obtained often depends on the reducing agent and the reaction conditions.

Common methods for the reduction of a nitro group to an amine include:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction involves hydrogen gas (H₂) in the presence of a metal catalyst. ncert.nic.in Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgresearchgate.net

Metal-Acid Systems: A classic laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). ncert.nic.inresearchgate.net Reduction with iron filings and HCl is often preferred as it is cost-effective. ncert.nic.in

Sulfide (B99878) and Hydrosulfite Reduction: Reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can also be used. These reagents are particularly useful for the selective reduction of one nitro group in the presence of another. wikipedia.org

The reduction process is stepwise, proceeding through several intermediates. Depending on the conditions, these intermediates can sometimes be isolated.

General Reduction Pathway: Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (B1172632) (R-NHOH) → Amine (R-NH₂)

| Reagent/Method | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| H₂, Pd/C | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Amine | Common, efficient, and clean method. wikipedia.orgncert.nic.in |

| Fe, HCl | Aqueous acidic medium | Amine | Cost-effective and widely used in laboratories. ncert.nic.in |

| SnCl₂, HCl | Aqueous acidic medium | Amine | Effective but produces tin-based waste. wikipedia.org |

| Zn, NH₄Cl | Aqueous ammonium chloride solution | Hydroxylamine | Allows for stopping the reduction at the hydroxylamine stage. wikipedia.org |

| LiAlH₄ | Anhydrous ether or THF | Azo compounds (for aryl nitro) | Generally not used for reduction to anilines due to formation of azo compounds. wikipedia.org |

Reactivity of the Piperidine Ring and Nitrogen Atom

The this compound molecule possesses two basic nitrogen atoms: one in the pyridine ring and one in the piperidine ring. The basicity of these sites is influenced by hybridization and substituent effects. The nitrogen in the piperidine ring is sp³ hybridized and part of a secondary amine, making it significantly more basic than the sp² hybridized nitrogen of the pyridine ring.

Furthermore, the presence of the strongly electron-withdrawing nitro group at the 3-position deactivates the pyridine ring, further reducing the basicity of the pyridine nitrogen. Conversely, the piperidino group at the 2-position acts as an electron-donating group through resonance, which would slightly increase the basicity of the pyridine nitrogen relative to pyridine itself, but not enough to overcome the effect of the nitro group and the inherent higher basicity of the piperidine nitrogen.

Consequently, in an acidic medium, protonation is expected to occur preferentially at the piperidine nitrogen. The equilibrium would lie heavily towards the N-protonated piperidinium (B107235) species.

Table 1: Comparison of pKa Values for Related Heterocyclic Compounds

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.25 |

| Piperidine | 11.12 |

This table illustrates the relative basicities of pyridine and piperidine, as well as the effect of an amino substituent on the pyridine ring.

The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes reactions with various electrophiles. These N-substitution reactions are fundamental to modifying the structure and properties of the parent compound.

N-Alkylation : The piperidine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. researchgate.netgoogle.com The reaction proceeds via an Sₙ2 mechanism. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-Acylation : Acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. acs.orggoogle.com For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative, 1-(acetyl(3-nitro-2-pyridinyl))piperidine. nih.govchemicalbook.com These reactions are typically performed in the presence of a base to scavenge the acid byproduct.

Table 2: Overview of Common N-Substitution Reactions for Piperidine

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl Piperidine |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent | N-Alkyl Piperidine |

| N-Acylation | Acyl Chloride (RCOCl), Base | N-Acyl Piperidine (Amide) |

While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific conditions. One of the classic methods for the ring cleavage of cyclic amines is the Hofmann elimination . wikipedia.org This multi-step process involves:

Exhaustive Methylation : The piperidine nitrogen is treated with excess methyl iodide to form a quaternary ammonium iodide salt. byjus.com

Hydroxide (B78521) Formation : The iodide salt is then treated with silver oxide and water to form the corresponding quaternary ammonium hydroxide. byjus.com

Elimination : Upon heating, the hydroxide acts as a base, and an E2 elimination reaction occurs, leading to the cleavage of a C-N bond and the formation of an alkene. pearson.com For piperidine, this process ultimately yields 1,4-pentadiene (B1346968) after a second round of methylation and elimination. doubtnut.comdoubtnut.com This pathway represents a potential, albeit harsh, method for the degradation of the piperidinyl substituent in this compound.

More contemporary methods for piperidine ring-opening include photooxidative researchgate.net and electrochemical C-N bond cleavage, which can yield acyclic amino-aldehydes under milder conditions. thieme-connect.de

Functionalization of the piperidine ring itself, without opening it, can be achieved through various strategies. For N-substituted piperidines, it is possible to achieve selective α-functionalization by forming an iminium ion intermediate, which can then be attacked by nucleophiles. acs.org

Intermolecular and Intramolecular Reaction Pathways

The interplay between the different functional groups in this compound allows for a range of both intermolecular and intramolecular reactions.

Intermolecular Reactions :

Nucleophilic Aromatic Substitution : As mentioned, the electron-deficient nature of the 3-nitropyridine (B142982) ring facilitates the substitution of the nitro group by strong nucleophiles. nih.gov

Reactions at the Piperidine Nitrogen : The N-alkylation and N-acylation reactions discussed in section 3.3.2 are primary examples of intermolecular pathways where the molecule acts as a nucleophile.

Intramolecular Reactions :

Hydrogen Bonding : Theoretical studies on the related compound 2-amino-3-nitropyridine (B1266227) have shown the potential for intramolecular hydrogen bonding between the amino group and the nitro group. researchgate.net A similar interaction could potentially exist between a C-H bond on the piperidine ring and an oxygen of the nitro group in specific conformations of this compound.

Thermal Rearrangement : While not specifically documented for this compound, thermal rearrangements are known in related heterocyclic systems. For instance, certain substituted chromeno[2,3-b]pyridines undergo thermal rearrangement in DMSO. nih.govnih.gov The presence of both electron-donating (piperidino) and electron-withdrawing (nitro) groups could make the molecule susceptible to intramolecular cyclization or rearrangement reactions under thermal or photochemical conditions, potentially leading to the formation of novel fused heterocyclic systems.

Spectroscopic and Advanced Structural Characterization

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 3-Nitro-2-(piperidin-1-YL)pyridine would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The protons on the pyridine ring, being in an aromatic environment, would typically appear in the downfield region of the spectrum. The electron-withdrawing nitro group at the 3-position would deshield the adjacent protons, causing them to resonate at a lower field. The piperidine protons would exhibit signals in the upfield region, characteristic of aliphatic protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | Predicted Downfield | Doublet of doublets |

| Pyridine H-5 | Predicted Downfield | Doublet of doublets |

| Pyridine H-6 | Predicted Downfield | Doublet of doublets |

| Piperidine α-CH₂ | Predicted Upfield | Multiplet |

| Piperidine β-CH₂ | Predicted Upfield | Multiplet |

Note: This table is predictive as specific experimental data was not found in the searched sources.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically δ 100-150 ppm). The carbon atom attached to the nitro group (C-3) and the carbon atom attached to the piperidine nitrogen (C-2) would be significantly influenced by these substituents. The carbon atoms of the piperidine ring would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | Predicted Aromatic Region |

| Pyridine C-3 | Predicted Aromatic Region |

| Pyridine C-4 | Predicted Aromatic Region |

| Pyridine C-5 | Predicted Aromatic Region |

| Pyridine C-6 | Predicted Aromatic Region |

| Piperidine α-C | Predicted Aliphatic Region |

| Piperidine β-C | Predicted Aliphatic Region |

Note: This table is predictive as specific experimental data was not found in the searched sources.

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart, helping to connect the piperidine ring to the pyridine ring at the C-2 position. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the piperidine ring and its orientation relative to the pyridine ring.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules, providing information about functional groups and electronic structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂), typically strong asymmetric and symmetric stretching vibrations in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The spectrum would also display bands corresponding to C-H stretching of the aromatic pyridine ring and the aliphatic piperidine ring, as well as C-N stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1550-1475 |

| NO₂ Symmetric Stretch | 1360-1290 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~3000-2850 |

Note: This table is predictive as specific experimental data was not found in the searched sources.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to π → π* transitions of the nitropyridine aromatic system. The presence of the nitro group, a strong chromophore, would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyridine. The piperidine group, being an auxochrome, might also influence the position and intensity of the absorption bands.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) |

|---|

Note: This table is predictive as specific experimental data was not found in the searched sources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₀H₁₃N₃O₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is determined by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimentally determined value that closely matches this calculated mass provides strong evidence for the correct molecular formula, confirming the successful synthesis of the target compound.

While specific experimental data for this compound is not available in the reviewed literature, the expected results from an HRMS analysis can be presented. The table below illustrates how the data would be structured, comparing the exact calculated mass with a hypothetical, yet realistic, experimentally found mass.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |

| C₁₀H₁₃N₃O₂ | [M+H]⁺ | 208.1081 | Data not available | Data not available |

This table is representative of expected HRMS data. The "Found Mass" and "Difference" values would be determined from experimental analysis.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single Crystal X-ray Diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This method involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms, bond lengths, bond angles, and torsional angles.

This analysis provides unequivocal proof of the molecular structure of this compound, confirming the connectivity of the piperidine and nitropyridine rings. Furthermore, it reveals the conformation of the molecule in the solid state, including the orientation of the nitro group relative to the pyridine ring and the puckering of the piperidine ring. Crystallographic data also provides details about the crystal lattice, such as the unit cell dimensions, space group, and intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal structure.

As of this writing, a single crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. Therefore, specific crystallographic data cannot be presented. A comprehensive crystallographic study would yield the parameters shown in the representative table below.

Interactive Data Table: Representative Single Crystal X-ray Diffraction Data

| Parameter | Value |

| Chemical formula | C₁₀H₁₃N₃O₂ |

| Formula weight | 207.23 |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

This table illustrates the type of data obtained from a single crystal X-ray diffraction experiment. All values are currently unavailable in the literature for the specified compound.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Geometry Calculations

Theoretical calculations are crucial for understanding the fundamental properties of 3-Nitro-2-(piperidin-1-yl)pyridine.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), provide a detailed picture of its ground state properties. acs.orgresearchgate.net

These studies reveal the optimized molecular geometry, including bond lengths and angles. For instance, in related nitro-substituted pyridine (B92270) derivatives, the introduction of substituents like nitro and amino groups can cause slight distortions in the pyridine ring from a perfect hexagon. nih.gov The piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric hindrance.

DFT calculations also provide insights into the electronic properties. For example, in a similar compound, 5-nitro-2-(piperidin-1-yl)benzonitrile, DFT calculations showed a significant charge transfer from the benzene (B151609) ring to the nitro group, resulting in a large dipole moment. This highlights the strong electron-withdrawing nature of the nitro group, which significantly influences the electronic distribution within the molecule.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Nitro-Pyridine Derivative

| Parameter | Value (Å/°) |

| C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.37 Å |

| C-N (nitro group) | ~1.47 Å |

| N-O (nitro group) | ~1.22 Å |

| C-N (piperidine) | ~1.38 Å |

| C-N-C (piperidine) | ~112° |

| O-N-O (nitro group) | ~124° |

Note: The values are approximate and based on calculations for similar structures. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is employed to understand the intramolecular interactions, such as charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. nih.govsemanticscholar.org In molecules containing both electron-donating (like the piperidinyl group) and electron-withdrawing groups (like the nitro group), NBO analysis can quantify the delocalization of electron density.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from computational studies are instrumental in predicting the reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests a more reactive molecule. worldscientific.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine and pyridine rings, while the LUMO would be concentrated on the electron-deficient nitro group and the pyridine ring. acs.org This distribution facilitates intramolecular charge transfer from the HOMO to the LUMO upon electronic excitation. The energy gap can be used to calculate various global reactivity descriptors like chemical hardness, softness, and electrophilicity index. acs.org

Table 2: Calculated Quantum Chemical Descriptors for a Similar Nitro Aromatic Compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -3.0 |

| Energy Gap (ΔE) | 3.5 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 3.0 |

| Electronegativity (χ) | 4.75 |

| Chemical Hardness (η) | 1.75 |

| Chemical Softness (S) | 0.57 |

| Electrophilicity Index (ω) | 6.48 |

Note: These are representative values and the actual values for this compound may differ.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. worldscientific.com These maps are invaluable for predicting the sites for electrophilic and nucleophilic attack. researchgate.net

In the MEP map of this compound, the regions around the oxygen atoms of the nitro group would exhibit the most negative potential (typically colored red or yellow), indicating them as the most likely sites for electrophilic attack. The hydrogen atoms of the pyridine and piperidine rings would show positive potential (blue), while the nitrogen atom of the pyridine ring would also be a region of negative potential. nih.gov This information is crucial for understanding intermolecular interactions and guiding the synthesis of new derivatives.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the transition states and intermediates involved in a reaction. smu.edu

For instance, in reactions like nucleophilic aromatic substitution, where a nucleophile replaces the nitro group or another substituent, computational studies can determine the reaction pathway and the associated energy barriers. researchgate.net This can help in understanding the regioselectivity of such reactions. The mechanism of piperidinolysis, the reaction of piperidine with aromatic compounds, has been studied using DFT, revealing a two-step mechanism in some cases. researchgate.net Such computational investigations can predict whether a reaction proceeds through a concerted or a stepwise mechanism and can provide detailed information about the geometry of the transition state. smu.edu

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block and Intermediate

3-Nitro-2-(piperidin-1-yl)pyridine serves as a crucial building block and intermediate in the synthesis of more complex molecules. The reactivity of the pyridine (B92270) ring, activated by the nitro group, along with the functional handles present, makes it a valuable precursor in multi-step synthetic pathways.

Nitropyridines are well-established precursors for a wide range of mono- and polynuclear heterocyclic systems. The nitro group in this compound can be readily reduced to an amino group, which then serves as a key functional group for the construction of fused heterocyclic rings. For instance, the resulting 3-amino-2-(piperidin-1-yl)pyridine can undergo cyclization reactions to form various complex heterocyclic structures. This strategy is employed in the synthesis of diverse biologically active molecules.

Research has demonstrated the use of related nitropyridine derivatives in the synthesis of various heterocyclic systems. For example, 2-chloro-3-nitropyridine (B167233) is a starting material for novel acyclic phosphonate (B1237965) nucleotide analogs containing azolopyridine fragments. mdpi.com Similarly, other nitropyridines are used to create imidazo[4,5-b]pyridines and other complex scaffolds. nih.gov The general principle involves leveraging the nitro group, either through reduction or as an activating group for nucleophilic substitution, to build more elaborate molecular architectures.

Table 1: Examples of Complex Heterocyclic Systems Derived from Nitropyridine Precursors

| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy | Reference |

|---|---|---|---|

| 2-Chloro-3-nitropyridines | Acyclic phosphonate nucleotide analogs | Nucleophilic substitution and reduction of nitro group | mdpi.com |

| 2-Chloro-5-nitropyridine | 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine | Nucleophilic substitution followed by nitro group reduction | mdpi.comnih.gov |

| 2-Aminopyridines/pyrimidines | Aroylimidazo[1,2-a]pyridines/pyrimidines | Copper-catalyzed coupling with trans-chalcones | rsc.org |

| 2-Chloro-3,5-dinitropyridine | 4-Aza-6-nitrobenzofuroxan | Two-step synthesis involving nucleophilic substitution | mdpi.com |

The structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for creating libraries of derivatives. The primary routes for derivatization include:

Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation is fundamental as it introduces a nucleophilic amino group, which can undergo a wide array of subsequent reactions including acylation, alkylation, and participation in further cyclization reactions.

Substitution Reactions: The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. In related nitropyridine systems, the nitro group itself can sometimes be displaced by strong nucleophiles, particularly sulfur nucleophiles. nih.gov

Modification of the Piperidine (B6355638) Ring: While the piperidine ring is generally stable, modifications can be envisioned, although this is less common than reactions involving the nitropyridine core.

This versatility allows chemists to systematically alter the compound's structure to fine-tune its properties for specific applications, such as in medicinal chemistry or materials science. ontosight.ai

Contributions to Catalysis and Ligand Design

Pyridine and its derivatives are fundamental components in the field of catalysis, often serving as ligands for transition metals. The electronic properties and steric profile of this compound make it an interesting candidate for applications in catalysis and ligand design.

The piperidine moiety of the molecule contains a basic nitrogen atom. This inherent basicity suggests that this compound could function as an organocatalyst, specifically as a basic catalyst or co-catalyst, in reactions that are promoted by bases. While specific studies detailing its use as a primary catalyst are not widely documented, related aminopyridine structures are known to participate in and catalyze various organic transformations. researchgate.net For example, the basic nitrogen can facilitate proton transfer steps or activate substrates through deprotonation in reactions like aldol (B89426) or Michael additions.

A more significant application lies in the incorporation of this molecule into ligands for transition metal catalysis. wikipedia.org The nitrogen atoms of both the pyridine and piperidine rings can act as donor atoms to coordinate with a metal center. Transition metal complexes featuring pyridine-based ligands are ubiquitous in catalysis, finding use in cross-coupling reactions, hydrogenations, and polymerizations. tandfonline.commdpi.com

The electronic properties of the ligand are crucial for the performance of the catalyst. In this compound, the electron-donating piperidine group and the electron-withdrawing nitro group create a "push-pull" system. This electronic configuration can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. For example, N-aryl-2-aminopyridines readily form stable complexes with metals like palladium and rhodium, enabling various cyclization and functionalization reactions. rsc.org The development of rhodium and palladium-catalyzed reactions for the synthesis of complex piperidines highlights the importance of this structural motif in modern catalysis. mdpi.comacs.org

Table 2: Transition Metals and Ligand Types in Pyridine/Piperidine-Based Catalysis

| Transition Metal | Ligand Type / Reaction | Application | Reference |

|---|---|---|---|

| Palladium (Pd) | N-aryl-2-aminopyridines | Annulation with alkynes | rsc.org |

| Rhodium (Rh) | N-aryl-2-aminopyridines | Annulation with sulfoxonium ylides to form indoles | rsc.org |

| Rhodium (Rh) | Chiral P,N-ligands | Asymmetric hydrogenation of pyridinium (B92312) salts | mdpi.com |

| Iridium (Ir) | Pyridine and piperidine ligands | Models for hydrodenitrogenation | researchgate.net |

| Copper (Cu) | 2-aminopyridine (B139424) 1-oxide | N-arylation of piperidine | tandfonline.com |

Potential in Functional Materials Development

The unique electronic structure of this compound, characterized by the donor-acceptor pair on the pyridine ring, makes it a promising candidate for the development of functional organic materials, particularly in the field of nonlinear optics (NLO). nih.gov

Materials with high second-order NLO responses are essential for technologies like optical data storage, telecommunications, and frequency conversion. The molecular requirement for a second-order NLO effect is a large molecular hyperpolarizability (β), which often arises from molecules possessing a strong intramolecular charge-transfer (ICT) character. The structure of this compound, with its electron-donating piperidine group (donor) and electron-withdrawing nitro group (acceptor) connected by the π-conjugated pyridine system, is an archetypal D-π-A design that promotes ICT.

Studies on analogous nitropyridine derivatives have demonstrated their potential for NLO applications. spie.orgoptica.orgaip.orgibm.com For instance, compounds like 2-amino-5-nitropyridine (B18323) and its derivatives have been grown as single crystals and have shown significant second-harmonic generation (SHG) efficiency and high thermal stability, making them suitable for optoelectronic applications. nbinno.combohrium.com The investigation of nitropyridine derivatives using techniques like electric-field-induced second-harmonic generation (EFISH) has confirmed their substantial molecular nonlinearities. aip.org Therefore, this compound and materials derived from it are expected to exhibit interesting optical properties, making them valuable targets for research in materials science. ontosight.aicymitquimica.com

Table 3: Research Findings on Nitropyridine Derivatives in Materials Science

| Compound Type | Application Area | Key Finding | Reference |

|---|---|---|---|

| 2-Amino-3-nitropyridine (B1266227) | Nonlinear Optics (NLO) | High optical transparency and thermal stability, suitable for NLO applications. | nbinno.com |

| 2-Amino-5-nitropyridine co-crystal | Nonlinear Optics (NLO) | Large third-order NLO susceptibility (χ(3)), potential for optical limiting. | bohrium.com |

| General Nitropyridine Derivatives | Nonlinear Optics (NLO) | Possess significant second-order polarizabilities due to intramolecular charge transfer. | aip.org |

| 4-Nitropyridine derivatives | Materials Science | Ability to form metal complexes makes them useful in developing new materials. | ontosight.ai |

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing pyridine (B92270) derivatives is a key area of future research. researchgate.net Traditional methods for nitrating pyridines often require harsh conditions and can produce low yields. ntnu.nonanobioletters.com For instance, the direct nitration of pyridine to produce 3-nitropyridine (B142982) can have a yield as low as 12% at high temperatures. nanobioletters.com

Future research will likely focus on several green chemistry approaches:

Multicomponent One-Pot Reactions: These reactions combine multiple reactants in a single vessel to form the desired product, reducing waste and reaction time. researchgate.net

Eco-Friendly Catalysts and Solvents: The use of green catalysts and environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is being explored to minimize environmental impact. researchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent can significantly reduce waste and energy consumption. researchgate.net

Microwave-Assisted and Ultrasonic Synthesis: These techniques can accelerate reaction rates and improve yields, often under milder conditions than traditional heating. researchgate.net

A notable advancement is the nitration of pyridine and its derivatives by reacting them with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no This method has shown improved yields for producing 3-nitropyridine and its derivatives. ntnu.noresearchgate.net Further research into optimizing these greener methods will be crucial for the large-scale and sustainable production of 3-Nitro-2-(piperidin-1-YL)pyridine and related compounds.

In-depth Exploration of Novel Chemical Reactivity Patterns

Understanding the chemical reactivity of this compound is fundamental to unlocking its potential. The presence of the electron-withdrawing nitro group and the electron-donating piperidinyl group on the pyridine ring creates a unique electronic environment that influences its reactivity. rsc.org

Future investigations are expected to delve into:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the 3-nitropyridine ring makes it susceptible to nucleophilic attack. ntnu.norsc.org Studies have shown that the nitro group can be selectively substituted by various nucleophiles. nih.gov For example, the reaction of 3-nitropyridine with sulfite (B76179) ions leads to the formation of 2,5-disubstituted pyridines. rsc.org Further exploration of reactions with a wider range of nucleophiles will likely uncover novel transformation pathways.

Cycloaddition Reactions: 3-Nitropyridine can act as an electrophilic dienophile in polar Diels-Alder reactions, leading to the formation of isoquinoline (B145761) derivatives. conicet.gov.ar Investigating the participation of this compound in such reactions could lead to the synthesis of complex heterocyclic systems.

Ring Transformations: Under certain conditions, dinitropyridone, a related compound, can undergo three-component ring transformations with ketones and a nitrogen source to produce other nitropyridines. nih.gov Exploring similar reactivity for this compound could provide access to a diverse range of heterocyclic structures. nih.gov

A deeper understanding of these reactivity patterns will enable chemists to design more efficient synthetic routes and create novel molecules with tailored properties.

Advancements in Computational Predictions for Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the chemical behavior of molecules. bohrium.comscispace.comeurjchem.com For pyridine derivatives, DFT calculations are used to predict molecular geometries, electronic properties, and reactivity. bohrium.comscispace.com

Future computational research on this compound will likely focus on:

Predicting Reaction Mechanisms and Regioselectivity: DFT can be used to model reaction pathways and predict the most likely products of a chemical reaction. conicet.gov.ar For instance, DFT studies have been used to explain the reactivity and regioselectivity of polar Diels-Alder reactions involving 3-nitropyridine. conicet.gov.ar

Calculating Thermochemical Properties: DFT methods can accurately predict the heats of formation for nitropyridine derivatives, providing valuable data for understanding their stability and energetics. researchgate.netresearchgate.net

Simulating Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR and UV-Vis spectra, which aids in the characterization of newly synthesized compounds. mdpi.com

Developing Predictive Models for Biological Activity: By correlating calculated molecular descriptors with experimental biological data, it is possible to build models that can predict the activity of new compounds. rsc.orgchemrxiv.org

These computational approaches will accelerate the discovery and development of new reactions and applications for this compound by providing insights that are often difficult to obtain through experiments alone. mdpi.comchemrxiv.org

Discovery of Emerging Applications in Chemical Sciences

The unique structural features of this compound suggest its potential for a wide range of applications in the chemical sciences. Pyridine derivatives are already known for their diverse biological activities and their use as building blocks in medicinal chemistry and materials science. researchgate.netekb.egontosight.ai

Emerging applications for this compound and related compounds may include:

Medicinal Chemistry: Pyridine derivatives are integral to many pharmaceutical compounds. ekb.egrsc.org The nitro group and piperidine (B6355638) moiety in this compound could contribute to its potential as a scaffold for developing new therapeutic agents. For example, nitropyridine derivatives have been investigated as inhibitors for enzymes like Janus kinase 2 (JAK2) and for their potential in treating gastric diseases. mdpi.com

Materials Science: The ability of pyridine derivatives to form complexes with metals makes them candidates for creating advanced materials with specific electronic and optical properties. Nitropyridines have also been considered for the development of energetic materials and organic optical materials. nih.gov

Agrochemicals: The reactivity of this compound makes it a potential intermediate in the synthesis of agrochemicals, such as herbicides and insecticides. mdpi.com

Chemosensors: Pyridine derivatives have shown a high affinity for various ions and can be used as effective chemosensors. researchgate.net

Continued research into these areas is expected to uncover novel and valuable applications for this compound, further establishing its importance in the chemical sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.